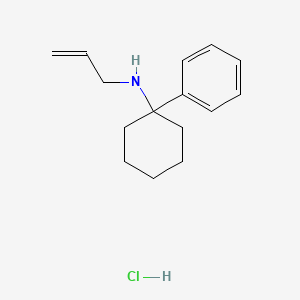

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of arylcyclohexylamine chemistry, which traces its origins to the early twentieth century when foundational research established the synthetic pathways and pharmacological properties of this important chemical class. The arylcyclohexylamine family emerged from systematic investigations into cyclohexylamine derivatives, beginning with the synthesis of 1-phenylcyclohexan-1-amine in 1907, which represented the first documented member of this chemical class and established the fundamental structural motif that would later be elaborated through various substitution patterns.

The development of specific N-substituted derivatives, including allyl-substituted variants, gained momentum during the mid-twentieth century as researchers explored the relationship between structural modifications and biological activity within the arylcyclohexylamine framework. The period from 1950 to 1970 witnessed intensive investigation of these compounds, particularly at pharmaceutical research institutions such as Parke-Davis, where systematic structure-activity relationship studies revealed the importance of N-substitution patterns in determining the pharmacological profiles of arylcyclohexylamine derivatives.

Patent literature from this era, including United States Patent 3145229A, documented specific synthetic methodologies for producing N-substituted-1-phenylcyclohexylamine derivatives, including the allyl-substituted variants. These patents described detailed procedures for the synthesis of N-allyl-1-phenylcyclohexylamine and its conversion to stable hydrochloride salt forms, establishing the technical foundation for reliable production of these compounds for research applications. The synthetic approach involved the formation of N-allylcyclohexylideneamine intermediates followed by phenyllithium addition and subsequent salt formation with hydrochloric acid.

The continued research interest in arylcyclohexylamine derivatives throughout the latter half of the twentieth century and into the contemporary period reflects their enduring significance as synthetic intermediates and research tools in organic chemistry. The specific compound this compound represents a culmination of this historical development, embodying the structural sophistication and synthetic accessibility that characterizes modern arylcyclohexylamine chemistry.

IUPAC Nomenclature and Alternative Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions while accommodating the structural complexity inherent in this multi-substituted amine derivative. The official IUPAC designation for this compound is 1-phenyl-N-prop-2-enylcyclohexan-1-amine hydrochloride, which explicitly describes the substitution pattern and salt formation while maintaining systematic nomenclature principles. This naming convention clearly identifies the phenyl group attachment at the 1-position of the cyclohexane ring, the prop-2-enyl (allyl) group attachment to the nitrogen atom, and the presence of the hydrochloride counterion.

Alternative naming systems provide additional perspectives on the compound's chemical identity and structural organization. The Chemical Abstracts Service registry system recognizes this compound under CAS number 2185-95-7, providing a unique numerical identifier that facilitates database searches and regulatory compliance. Within the broader chemical literature, the compound appears under various synonymous designations including N-allyl-1-phenylcyclohexanamine hydrochloride, N-allyl-1-phenylcyclohexylamine hydrochloride, and cyclohexanamine, 1-phenyl-N-2-propenyl-, hydrochloride.

The diversity of naming conventions reflects the evolutionary nature of chemical nomenclature and the need to accommodate different organizational systems within the chemical literature. Academic Index of Chemical nomenclature provides additional systematic names such as N-Allyl-1-phenylcyclohexanamine hydrochloride and Cyclohexanamine, 1-phenyl-N-2-propen-1-yl-, hydrochloride, demonstrating the flexibility inherent in systematic naming approaches. These alternative formulations maintain chemical accuracy while offering different emphases on structural features and functional group relationships.

Database-specific identifiers further expand the nomenclature landscape for this compound. The PubChem database assigns Compound Identifier 200514 to the free base form, while maintaining separate entries for salt variants. ChemSpider utilizes identifier 173574 for the hydrochloride salt form, providing additional cross-referencing capabilities within chemical information systems. These numerical identifiers complement systematic names by offering unambiguous database keys that facilitate automated searching and data integration across multiple chemical information platforms.

Structural Classification within Aliphatic Amines

This compound occupies a distinctive position within the hierarchical classification of aliphatic amines, representing a tertiary amine structure with significant structural complexity that extends beyond simple alkyl substitution patterns. The compound's classification as an aliphatic amine derives from the predominant saturated carbon framework of the cyclohexyl ring system, despite the presence of aromatic and unsaturated substituents that introduce additional chemical characteristics. This classification reflects the primary structural motif while acknowledging the compound's hybrid nature that incorporates elements from multiple chemical families.

The tertiary amine designation stems from the nitrogen atom's coordination to three carbon-containing substituents: the cyclohexyl ring carbon, the allyl group carbon, and through the ring system connection, the phenyl-substituted carbon. This substitution pattern creates a highly substituted nitrogen center that exhibits distinct chemical behavior compared to primary or secondary amines, particularly regarding nucleophilicity, basicity, and steric accessibility. The geometric constraints imposed by the three bulky substituents significantly influence the compound's conformational preferences and reactivity patterns in chemical transformations.

Within the broader arylcyclohexylamine family, this compound represents a specific structural variant characterized by N-allyl substitution. Arylcyclohexylamines constitute a well-defined chemical class distinguished by the presence of an aryl group (typically phenyl) attached to a cyclohexylamine backbone. The structural organization features the aryl moiety positioned geminal to the amine function, creating a quaternary carbon center that imparts significant steric hindrance and conformational rigidity to the molecular framework. This arrangement contrasts with linear aliphatic amines and provides unique three-dimensional architecture that influences both chemical and biological properties.

The compound's structural classification extends to include consideration of its conformational dynamics and electronic properties. The cyclohexyl ring adopts characteristic chair conformations that influence the spatial orientation of substituents and affect molecular interactions. The phenyl group introduces aromatic character and potential for pi-electron interactions, while the allyl substituent provides unsaturation and conformational flexibility. This combination of structural features creates a compound that bridges multiple chemical classifications while maintaining primary identification as a complex aliphatic amine derivative.

Significance in Organic Chemistry Research

The research significance of this compound in organic chemistry stems from its role as a versatile synthetic intermediate and its value as a model compound for investigating structure-activity relationships within the arylcyclohexylamine family. Contemporary synthetic methodology development has increasingly focused on transition-metal catalyzed approaches for amine synthesis and functionalization, with compounds like this serving as important substrates and products in these advanced synthetic transformations. The compound's structural complexity makes it an excellent testing ground for evaluating new catalytic systems and reaction conditions, particularly those involving C-N bond formation and amine alkylation processes.

Modern research applications have demonstrated the compound's utility in various synthetic pathways, including its role as a precursor for more complex pharmaceutical intermediates and its use in mechanistic studies of amine reactivity. The presence of multiple functional groups within a single molecular framework allows researchers to investigate selective transformation strategies and to develop new methods for controlling regioselectivity and stereoselectivity in amine chemistry. These studies contribute to the broader understanding of amine behavior in organic synthesis and provide insights applicable to drug development and materials science applications.

The compound's significance extends to its use as a benchmark for evaluating new synthetic methodologies, particularly those involving cyclohexylamine derivatives and arylcyclohexylamine synthesis. Research groups investigating transition-metal catalyzed amine synthesis frequently employ this compound and its analogs as test substrates to validate new catalytic systems and reaction conditions. The well-characterized nature of this compound, combined with its synthetic accessibility, makes it an ideal choice for comparative studies and method development efforts in contemporary organic chemistry research.

Database integration and computational chemistry applications represent additional dimensions of the compound's research significance. The availability of detailed structural data, including InChI keys, SMILES notation, and collision cross-section predictions, facilitates computational modeling studies and database mining efforts. These applications support virtual screening programs, structure-activity relationship modeling, and computer-aided synthesis design, demonstrating the compound's continuing relevance in modern chemical informatics and computational chemistry research.

Propriétés

IUPAC Name |

1-phenyl-N-prop-2-enylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N.ClH/c1-2-13-16-15(11-7-4-8-12-15)14-9-5-3-6-10-14;/h2-3,5-6,9-10,16H,1,4,7-8,11-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBQTASOIWMBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1(CCCCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176258 | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2185-95-7 | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002185957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Cyclohexylamine with Allyl Chloride

The initial step in synthesizing Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride typically involves the alkylation of cyclohexylamine with allyl chloride. This reaction is carried out in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction forward.

- Reaction conditions: The reaction is generally performed under controlled temperature conditions to avoid side reactions, often at room temperature or slightly elevated temperatures.

- Base used: Common bases include sodium hydroxide or potassium carbonate.

- Mechanism: The nucleophilic amine attacks the electrophilic allyl chloride, substituting the chloride ion and forming N-allylcyclohexylamine.

This alkylation step is crucial as it introduces the allyl group onto the nitrogen atom of cyclohexylamine, setting the stage for subsequent functionalization.

Introduction of the Phenyl Group via Grignard Reaction

Following the alkylation, the phenyl group is introduced through a nucleophilic addition reaction using phenylmagnesium bromide, a Grignard reagent.

- Preparation of Grignard reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous ether.

- Reaction with N-allylcyclohexylamine intermediate: The Grignard reagent attacks the imine or related intermediate formed from cyclohexylamine derivatives, leading to the formation of the N-allyl-1-phenylcyclohexylamine.

- Reaction conditions: The reaction is typically refluxed in anhydrous ether or tetrahydrofuran (THF) to facilitate the nucleophilic addition.

- Work-up: The reaction mixture is decomposed by cautious addition of water, followed by separation of the organic layer.

This step effectively installs the phenyl substituent at the 1-position of the cyclohexyl ring, completing the core structure of the target compound.

Conversion to Hydrochloride Salt

The free base of N-allyl-1-phenylcyclohexylamine is converted to its hydrochloride salt to enhance solubility and stability.

- Method: The free amine is dissolved in an excess of isopropanolic hydrogen chloride.

- Precipitation: The hydrochloride salt precipitates upon addition of ether.

- Purification: Recrystallization from an ether-isopropanol mixture yields the pure hydrochloride salt.

- Melting point: The purified salt typically melts at approximately 236-237 °C, indicating high purity.

This salt formation step is standard for amine compounds to improve their handling and application properties.

Industrial and Continuous Flow Adaptations

In industrial settings, the synthesis may be adapted to continuous flow processes to optimize yield, reproducibility, and safety.

- Catalysts: Palladium or nickel catalysts may be employed to facilitate hydrogenation or other reduction steps if needed.

- Automation: Automated control systems maintain precise reaction conditions, such as temperature, pressure, and reagent feed rates.

- Advantages: Continuous flow allows for improved scalability and consistent product quality.

Summary Table of Preparation Steps

| Step Number | Process Description | Key Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Alkylation of cyclohexylamine with allyl chloride | Cyclohexylamine, allyl chloride, base (NaOH/K2CO3), room temp | N-allylcyclohexylamine intermediate |

| 2 | Phenyl group introduction via Grignard reaction | Phenylmagnesium bromide, anhydrous ether, reflux | N-allyl-1-phenylcyclohexylamine (free base) |

| 3 | Conversion to hydrochloride salt | Isopropanolic HCl, ether, recrystallization | This compound salt |

| 4 | Industrial scale continuous flow synthesis (optional) | Pd/Ni catalysts, automated systems | Enhanced yield and purity |

Research Findings and Notes on Reaction Optimization

- The alkylation step requires careful control of temperature and base concentration to minimize side reactions such as over-alkylation or polymerization of allyl chloride.

- The Grignard reaction is sensitive to moisture; thus, anhydrous conditions are critical for high yield.

- The salt formation step improves the compound’s solubility in aqueous media, which is beneficial for subsequent biological or chemical applications.

- Industrial processes may incorporate hydrogenation steps to reduce the allyl group if desired, using Pd/C or nickel catalysts under hydrogen atmosphere.

Analyse Des Réactions Chimiques

Types of Reactions

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Saturated alkyl derivatives.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods:

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride can be synthesized through several methods:

- Alkylation : Cyclohexylamine is alkylated with allyl chloride in the presence of a base.

- Grignard Reaction : The phenyl group is introduced using phenylmagnesium bromide.

- Hydrochloride Formation : The free amine is converted to its hydrochloride salt using hydrochloric acid.

Chemical Properties:

- Molecular Formula : C₁₅H₂₂ClN

- Solubility : Enhanced solubility in water due to the hydrochloride form.

- Reactivity : Undergoes oxidation to form N-oxide derivatives and can participate in nucleophilic substitution reactions.

Chemistry

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds with desired properties .

Biology

Research has shown that this compound may have significant biological effects:

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, impacting metabolic pathways .

- Receptor Binding : Studies indicate that it interacts with various receptors, including dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Medicine

The compound has been explored for therapeutic uses:

- Analgesic and Anti-inflammatory Properties : Initial studies suggest it may exhibit pain-relieving and anti-inflammatory effects, making it a candidate for further pharmacological development .

- Antipsychotic Potential : Research indicates that cyclohexylamine derivatives may have antipsychotic activity, particularly in treating schizophrenia and related disorders. These compounds show affinity for dopamine D3 receptors with selectivity over D2 receptors .

Industrial Applications

This compound is utilized in various industrial processes:

- Dyes and Polymers Production : Its chemical properties make it suitable for synthesizing dyes and polymers used in textiles and coatings.

- Chemical Manufacturing : As an intermediate, it plays a role in producing other chemical compounds essential for different industrial applications.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Inhibition Study :

- Neuropharmacological Research :

- Pharmaceutical Development :

Mécanisme D'action

The mechanism of action of Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Cyclohexylamine Derivatives

Structural Analogues and Substituent Effects

Cyclohexylamine derivatives vary widely based on substituents attached to the cyclohexane ring or amine group. Below is a comparative analysis:

Substituent Position and Type

| Compound Name | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Cyclohexylamine, N-allyl-1-phenyl-, HCl | Allyl, phenyl | C₁₅H₂₂NCl | Tertiary amine with aromatic (phenyl) and alkenyl (allyl) groups . |

| Trans-4-Methylcyclohexylamine HCl | Methyl (trans-4 position) | C₇H₁₆NCl | Methyl substitution enhances steric effects; used in chiral synthesis . |

| N-sec-Butylcyclohexylamine HCl | sec-Butyl | C₁₀H₂₂NCl | Longer alkyl chain increases lipophilicity . |

| 2-(1-Cyclohexenyl)ethylamine HCl | Cyclohexenyl, 4-methylbenzyl | C₁₆H₂₃NCl | Unsaturated cyclohexene ring modifies reactivity . |

Physical Properties

Toxicity and Metabolism

- Cyclohexylamine HCl (unsubstituted): Exhibits dose-dependent toxicity in rats (e.g., hepatic vacuolization at 300 mg/kg/day) . Metabolized to cyclohexanol and glucuronides in mammals .

- Methyl-substituted derivatives : Lower toxicity profiles due to reduced metabolic activation .

Activité Biologique

Cyclohexylamine, N-allyl-1-phenyl-, hydrochloride is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by the presence of both an allyl group and a phenyl group attached to a cyclohexylamine backbone. This configuration enhances its solubility and reactivity, making it suitable for various biological investigations.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby altering the enzyme's function. This has implications in metabolic pathways where enzyme regulation is critical.

- Receptor Binding : It can interact with cell surface receptors, modulating signal transduction pathways. This interaction may influence cellular responses such as neurotransmitter release and cellular proliferation .

Anticancer Properties

Research has indicated that derivatives of cyclohexylamine exhibit significant anticancer activity. For instance, Mannich bases derived from cyclohexylamine have shown cytotoxic effects against various cancer cell lines:

| Compound Type | IC50 (μM) | Target Cell Line |

|---|---|---|

| Mannich Base | 2 - 10 | Human WiDr Colon Cancer |

| Cyclohexylamine Derivative | 500 | N-myristoyltransferase |

These findings suggest that this compound could be a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The compound has been studied for its effects on neurotransmitter systems. Activation of sigma receptors has been observed to modulate NMDA receptor activity, which is crucial in neuroprotection and cognitive functions. Low concentrations of sigma receptor ligands have shown to enhance neurotransmitter release, while higher concentrations may exhibit antagonistic effects .

Case Studies and Research Findings

Several studies have explored the biological implications of Cyclohexylamine derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of Mannich bases derived from cyclohexylamine on human cancer cell lines, revealing IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil .

- Neuroprotective Studies : Research indicated that cyclohexylamine derivatives could protect against neurodegeneration by modulating NMDA receptor activity in animal models .

- Pharmacological Investigations : Investigations into the pharmacological properties of cyclohexylamine derivatives highlighted their potential as anxiolytic agents through modulation of GABAergic signaling pathways .

Q & A

Q. What are the recommended methods for synthesizing and purifying cyclohexylamine hydrochloride?

Cyclohexylamine hydrochloride is typically synthesized by reacting cyclohexylamine with hydrochloric acid (HCl) in a stoichiometric ratio. The reaction is exothermic and should be conducted under controlled cooling (0–5°C) to prevent thermal degradation. Post-synthesis purification involves recrystallization using ethanol or methanol, followed by vacuum drying to achieve >98% purity . Key parameters:

- Purity verification : Use elemental analysis (C, H, N, Cl) and melting point determination (206–207°C, with decomposition) .

- Storage : Store at -20°C in airtight containers to prevent hygroscopic degradation .

Q. How can researchers characterize cyclohexylamine hydrochloride using spectroscopic and thermal methods?

- Infrared (IR) Spectroscopy : The NH₃⁺ group in cyclohexylamine hydrochloride shows a broad absorbance envelope near 3000 cm⁻¹, while C-N stretching vibrations appear at 1200–1300 cm⁻¹. Compare spectra to reference databases for structural confirmation .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 206–207°C, corresponding to melting with decomposition. Thermogravimetric analysis (TGA) confirms stability below 200°C .

Q. What safety protocols are critical when handling cyclohexylamine hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to irritant properties .

- Ventilation : Work in a fume hood to mitigate inhalation risks (TLV-TWA: 10 ppm) .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How should long-term toxicity studies for cyclohexylamine hydrochloride be designed to assess carcinogenic potential?

Methodological Framework :

- Species Selection : Use rodents (e.g., Wistar rats, ASH/CS1 mice) due to metabolic similarities to humans .

- Dosage Levels :

Q. How can conflicting data on cyclohexylamine hydrochloride’s carcinogenicity be resolved?

Discrepancies arise from species-specific responses, dosage regimes, and exposure durations. For example:

- Oser et al. (1976) : Reported rare bladder tumors in rats at 6000 ppm, but subsequent studies failed to replicate this .

- Resolution Strategies :

- Conduct dose-response studies to identify no-observed-adverse-effect levels (NOAELs).

- Use immunohistochemistry to differentiate spontaneous vs. compound-induced tumors.

- Validate findings across multiple species and generations .

Q. What advanced analytical techniques optimize quantification of cyclohexylamine hydrochloride in biological matrices?

- HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). Limit of detection (LOD): 0.1 µg/mL .

- Sample Preparation : Liquid-liquid extraction with dichloromethane, followed by derivatization using dansyl chloride for enhanced sensitivity .

Q. What thermodynamic properties are critical for modeling cyclohexylamine hydrochloride’s stability in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.